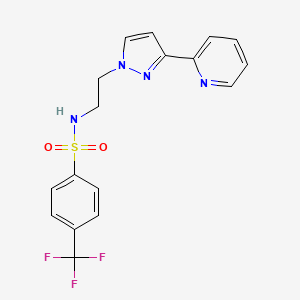
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C17H15F3N4O2S and its molecular weight is 396.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyridine ring, a pyrazole moiety, and a trifluoromethyl group attached to a benzenesulfonamide. The molecular formula can be expressed as C17H18F3N3O2S. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the Pyrazole Ring : Utilizing precursors such as hydrazines and appropriate carbonyl compounds.
- Coupling with Pyridine Derivatives : This step often employs coupling agents to facilitate the formation of the desired pyridine-pyrazole linkage.
- Sulfonamide Formation : The final step involves the introduction of the benzenesulfonyl group, which can be achieved through sulfonation reactions.
Antibacterial Properties
Recent studies have highlighted the antibacterial efficacy of related compounds in the pyrazole family. For instance, derivatives of 2-(pyrazol-4-yl)-1,3,4-oxadiazoles exhibited notable antibacterial activity against various pathogens, suggesting that similar structures may confer comparable effects .
Table 1: Antibacterial Activity of Related Compounds
Anticancer Activity
The compound's structural components suggest potential anticancer activity. Compounds with similar moieties have shown inhibition of cellular pathways involved in tumor growth. For instance, certain pyrazole derivatives have been reported to inhibit CDK9-mediated RNA polymerase II transcription, leading to reduced expression of anti-apoptotic proteins like Mcl-1 .
Case Study: Anticancer Efficacy
In a study involving various pyrazole derivatives, compounds with trifluoromethyl substitutions demonstrated increased cytotoxicity against multiple cancer cell lines compared to their non-substituted counterparts . The presence of electron-withdrawing groups was crucial for enhancing activity.
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Trifluoromethyl Group : Enhances lipophilicity and biological activity.
- Pyridine and Pyrazole Moieties : Essential for interaction with biological targets.
- Sulfonamide Linkage : Contributes to solubility and bioavailability.
科学的研究の応用
Structural Formula
The compound's structure features a pyridine ring, a pyrazole moiety, and a trifluoromethyl group, which are crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing trifluoromethyl groups. For instance:
- H5N1 Virus Inhibition : Compounds similar to N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide have exhibited over 90% inhibition against H5N1 in vitro. This suggests that derivatives can be developed as antiviral agents targeting various viral infections, including emerging pathogens like SARS-CoV-2 .
Enzyme Inhibition
The compound has shown promise in modulating enzyme activity, which could be beneficial for therapeutic applications:
- Cholinesterase Inhibition : Some derivatives have been tested for their ability to inhibit cholinesterases, relevant in treating Alzheimer's disease. Studies indicate effective inhibition with promising IC50 values, suggesting potential use in neurodegenerative disease therapy .
Cancer Research
In oncology, compounds with similar structures have been evaluated for cytotoxic effects on cancer cell lines:
- Cytotoxicity Assays : Various derivatives have demonstrated enhanced cytotoxicity against specific cancer cell lines, making them candidates for further development in cancer therapies .
Case Study 1: Antiviral Efficacy Against H5N1
In vitro assays demonstrated that derivatives of this compound exhibited significant antiviral activity, leading to over 90% inhibition at specific concentrations. This research highlights the potential for developing effective antiviral agents based on this chemical framework.
Case Study 2: Cholinesterase Inhibition for Alzheimer's Treatment
Research focused on the inhibition of cholinesterases showed that certain pyrazole derivatives could effectively inhibit these enzymes. The findings suggest that modifications to the compound can enhance its inhibitory potency, making it a candidate for Alzheimer's disease treatment.
特性
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N4O2S/c18-17(19,20)13-4-6-14(7-5-13)27(25,26)22-10-12-24-11-8-16(23-24)15-3-1-2-9-21-15/h1-9,11,22H,10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REESSKFZMWOSDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NN(C=C2)CCNS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














